molecular formula C15H18F3NO3S B2645051 N-[(4-methoxythian-4-yl)methyl]-4-(trifluoromethoxy)benzamide CAS No. 2034399-20-5

N-[(4-methoxythian-4-yl)methyl]-4-(trifluoromethoxy)benzamide

Cat. No.: B2645051
CAS No.: 2034399-20-5
M. Wt: 349.37
InChI Key: BAWCMXJCQQVTHL-UHFFFAOYSA-N
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Description

N-[(4-methoxythian-4-yl)methyl]-4-(trifluoromethoxy)benzamide is a synthetic organic compound with the molecular formula C10H10F3NO3 It is characterized by the presence of a trifluoromethoxy group attached to a benzamide core, along with a methoxythianyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-methoxythian-4-yl)methyl]-4-(trifluoromethoxy)benzamide typically involves the following steps:

    Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 4-(trifluoromethoxy)benzoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with an amine to form the benzamide.

    Introduction of the Methoxythianyl Group: The methoxythianyl group can be introduced through a nucleophilic substitution reaction. This involves reacting the benzamide with a suitable methoxythianyl halide under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[(4-methoxythian-4-yl)methyl]-4-(trifluoromethoxy)benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxythianyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The benzamide core can be reduced to form the corresponding amine.

    Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Substituted benzamides.

Scientific Research Applications

N-[(4-methoxythian-4-yl)methyl]-4-(trifluoromethoxy)benzamide has several scientific research applications:

    Chemistry: It can be used as a building block in the synthesis of more complex molecules.

    Biology: It may serve as a probe to study biological processes involving benzamide derivatives.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-[(4-methoxythian-4-yl)methyl]-4-(trifluoromethoxy)benzamide involves its interaction with specific molecular targets. The trifluoromethoxy group can enhance the compound’s lipophilicity, allowing it to interact with hydrophobic pockets in proteins or enzymes. The methoxythianyl group may participate in hydrogen bonding or other non-covalent interactions, stabilizing the compound’s binding to its target.

Comparison with Similar Compounds

Similar Compounds

  • N-Methoxy-N-methyl-4-(trifluoromethoxy)benzamide
  • 4-Hydroxy-N-[3-(trifluoromethyl)phenyl]benzamide
  • 4-Methoxy-3-(trifluoromethyl)benzoyl chloride
  • 4-Methoxy-N-(2,2,2-trifluoroethyl)aniline

Uniqueness

N-[(4-methoxythian-4-yl)methyl]-4-(trifluoromethoxy)benzamide is unique due to the presence of both the methoxythianyl and trifluoromethoxy groups. This combination imparts distinct chemical and physical properties, making it a valuable compound for various applications.

Properties

IUPAC Name

N-[(4-methoxythian-4-yl)methyl]-4-(trifluoromethoxy)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18F3NO3S/c1-21-14(6-8-23-9-7-14)10-19-13(20)11-2-4-12(5-3-11)22-15(16,17)18/h2-5H,6-10H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAWCMXJCQQVTHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1(CCSCC1)CNC(=O)C2=CC=C(C=C2)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18F3NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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